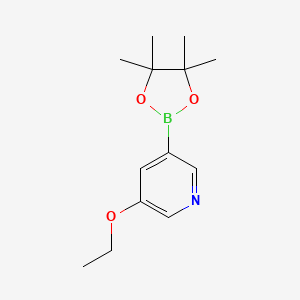

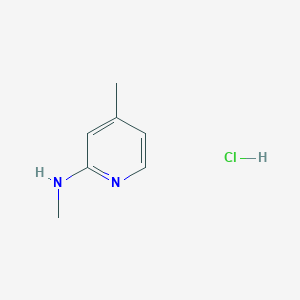

N,4-dimethylpyridin-2-amine hydrochloride

Overview

Description

N,4-dimethylpyridin-2-amine hydrochloride is a chemical compound with the CAS Number: 1354960-21-6 . It has a molecular weight of 158.63 and is typically in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is N,4-dimethyl-2-pyridinamine hydrochloride . The Inchi Code is 1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H .Physical And Chemical Properties Analysis

N,4-dimethylpyridin-2-amine hydrochloride is a powder and is stored at room temperature .Scientific Research Applications

Catalysis in Organic Syntheses

N,4-dimethylpyridin-2-amine hydrochloride, closely related to N,N-Dimethylpyridin-4-amine (DMAP), is extensively used as a catalyst in organic syntheses. Its applications include facilitating coupling reactions such as esterification, amide formation, and protecting functional groups like TBS and Boc .

Ionic Liquids Synthesis

The compound serves as a base for the synthesis of new ionic liquids (ILs). These ILs are efficient catalysts for the synthesis of indoles through Fischer indole synthesis and 1H-tetrazoles via click chemistry .

Selective Oxidation of Methyl Aromatics

In combination with benzyl bromide, DMAP has been used for the selective oxidation of methyl aromatics, exhibiting higher catalytic activity than other pyridine analogues .

Molecular Dynamics Simulations

Application of molecular dynamics simulations with DMAP-based ILs has provided insights into their structural and transport properties. This also includes stability evaluations via binding energy calculations .

Mechanism of Action

Target of Action

N,4-dimethylpyridin-2-amine hydrochloride, also known as DMAP, is a derivative of pyridine . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It has been extensively used in organic syntheses, especially in coupling reactions .

Mode of Action

The mode of action of N,4-dimethylpyridin-2-amine hydrochloride involves its interaction with its targets, leading to various changes. For instance, in the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Biochemical Pathways

N,4-dimethylpyridin-2-amine hydrochloride affects various biochemical pathways. It is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Pharmacokinetics

Its non-volatile, crystalline nature suggests that it may have specific ADME properties that impact its bioavailability.

Result of Action

The result of N,4-dimethylpyridin-2-amine hydrochloride’s action is the formation of various organic compounds through catalysis. For example, it facilitates the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .

Action Environment

The action, efficacy, and stability of N,4-dimethylpyridin-2-amine hydrochloride can be influenced by environmental factors. For instance, its stability for temperature-dependent reactions has been studied . .

properties

IUPAC Name |

N,4-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWSDNFBTLZYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-dimethylpyridin-2-amine hydrochloride | |

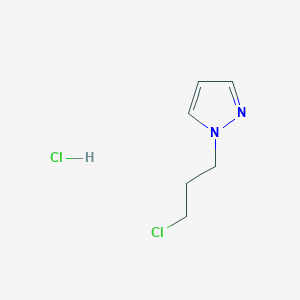

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)

![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)